4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Catalog No.
S740540
CAS No.
826995-55-5
M.F
C10H5F3O2S
M. Wt
246.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic ...

CAS Number

826995-55-5

Product Name

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Molecular Formula

C10H5F3O2S

Molecular Weight

246.21 g/mol

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-3-7-5(6)4-8(16-7)9(14)15/h1-4H,(H,14,15)

InChI Key

BVVNCWBGCFGVAU-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C(F)(F)F

4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a fluorinated aromatic heterocyclic compound used as a specialized building block in medicinal chemistry and drug discovery. The benzo[b]thiophene core is recognized as a privileged scaffold, appearing in numerous biologically active compounds and approved drugs. The key feature of this specific derivative is the trifluoromethyl (CF3) group at the 4-position, which acts as a potent electron-withdrawing group and a bioisostere for other functionalities. This substituent critically modifies the compound's electronic profile, lipophilicity, and metabolic stability, making it a strategic choice for fine-tuning the properties of advanced pharmaceutical intermediates.

Substituting this compound with its non-fluorinated parent, benzo[b]thiophene-2-carboxylic acid, or with other positional isomers or halo-analogs is often unviable in targeted synthesis. The 4-CF3 group is not merely a placeholder; its strong electron-withdrawing and steric properties are deliberately chosen to enhance specific molecular interactions and pharmacokinetic properties in the final active molecule. For example, in the development of enzyme inhibitors, the replacement of a 4-chloro substituent with a 4-trifluoromethyl group has been shown to directly result in superior biological potency. This demonstrates that the choice of the 4-CF3 group is a specific design element critical for achieving the desired therapeutic profile, making simple substitution a high-risk decision during procurement for a defined synthesis campaign.

Delivers Enhanced Potency as a Precursor for Mutant IDH1 Cancer Inhibitors

In the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a key cancer target, the final compound derived from 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid demonstrated higher potency than the analog derived from its 4-chloro counterpart. The amide synthesized from the 4-CF3 precursor (Example 31) exhibited an IC50 of 6 nM, whereas the amide from the 4-chloro precursor (Example 30) had an IC50 of 10 nM. [1]

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data6 nM (for the final inhibitor derived from the 4-CF3 precursor)
Comparator Or Baseline4-Chloro-benzo[b]thiophene-2-carboxylic acid-derived inhibitor: 10 nM
Quantified Difference1.7-fold higher potency
ConditionsIn vitro assay against mutant IDH1 R132H enzyme.

For drug discovery programs, this 1.7x increase in potency is a meaningful improvement that can justify the selection of this specific precursor to maximize therapeutic efficacy.

Selected Precursor for High-Activity Stearoyl-CoA Desaturase (SCD1) Inhibitors

In a patent disclosing inhibitors of stearoyl-CoA desaturase (SCD1) for metabolic diseases, the derivative synthesized from 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (Example 1-131) was assigned the highest activity rating. This compound was rated '+++' in the biological activity assay, while the corresponding analog made from the 4-chloro precursor (Example 1-130) received a lower '++' rating. [1]

Evidence DimensionBiological Activity Rating
Target Compound Data+++ (Highest activity category)
Comparator Or Baseline4-Chloro-benzo[b]thiophene-2-carboxylic acid-derived inhibitor: ++
Quantified DifferenceHigher activity tier
ConditionsIn vitro human SCD1 biochemical assay, as described in the patent.

This demonstrates that for achieving maximal biological effect in this inhibitor class, the 4-CF3 group is a specifically selected and non-interchangeable feature, making this precursor the correct choice for replicating or building upon these findings.

Predictable Acidity (pKa) Modulation for Drug Design and Formulation

The electron-withdrawing nature of a trifluoromethyl group significantly increases the acidity of an adjacent carboxylic acid group. For the well-studied benzoic acid system, the pKa of the parent compound is approximately 4.2, while the pKa of 4-(trifluoromethyl)benzoic acid is 3.6. This predictable shift of ~0.6 pKa units, which can be inferred for the benzo[b]thiophene scaffold, is a critical parameter in drug design.

Evidence DimensionAcidity (pKa)
Target Compound DataPredicted to be significantly lower (more acidic) than the unsubstituted analog.
Comparator Or BaselineUnsubstituted aromatic carboxylic acids (e.g., Benzoic acid, pKa ≈ 4.2)
Quantified DifferenceA p-CF3 group typically lowers pKa by 0.5-0.6 units vs. hydrogen.
ConditionsAqueous solution.

Procuring this compound provides direct access to a scaffold with higher acidity, which is crucial for controlling solubility, designing stable salt forms, and improving interactions with biological targets via salt bridges or hydrogen bonding.

Precursor for Potent Oncology Therapeutics Targeting Mutant IDH1

This compound is the specified starting material for synthesizing mutant IDH1 inhibitors where the 4-CF3 group has been shown to confer a 1.7-fold increase in potency compared to a 4-chloro analog, making it essential for research programs aiming to develop best-in-class cancer drug candidates. [1]

Building Block for High-Activity Modulators of Lipid Metabolism

Use as a key intermediate in the synthesis of stearoyl-CoA desaturase (SCD1) inhibitors. Evidence shows derivatives from this precursor achieve the highest tier of biological activity, a critical factor in developing treatments for metabolic disorders like diabetes and liver diseases. [2]

Scaffold for Medicinal Chemistry Programs Requiring Enhanced Acidity

Ideal for projects where precise control over the carboxylic acid's pKa is required. The increased acidity imparted by the 4-CF3 group can be leveraged to improve aqueous solubility, design specific salt forms for better bioavailability, and enhance binding affinity to target proteins. [3]

XLogP3

3.7

Wikipedia

4-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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